(R)-3-sulfolactate
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Overview
Description
(R)-3-sulfolactate is an organosulfonate oxoanion that results from the deprotonation of the carboxylic and sulfonic acid functions of (R)-3-sulfolactic acid. It is a monocarboxylic acid anion and an organosulfonate oxoanion. It is a conjugate base of a (R)-3-sulfolactic acid.
Scientific Research Applications
Microbial Degradation and Utilization
- Cysteate Degradation : Paracoccus pantotrophus NKNCYSA utilizes (R)-cysteate, converting it to 3-sulfolactate. This process is critical in microbial cysteate metabolism, involving enzymes like (R)-cysteate : 2-oxoglutarate aminotransferase and NAD-linked sulfolactate dehydrogenase (Rein et al., 2005).
- Bifurcated Degradative Pathway : Roseovarius nubinhibens ISM has a novel pathway involving sulfolactate dehydrogenase and cysteate sulfo-lyase, indicating diverse microbial pathways for sulfolactate degradation (Denger et al., 2009).
Enzymatic Role in Cofactor Biosynthesis
- (R)-Sulfolactate Dehydrogenase in Coenzyme M Production : This enzyme, found in Methanobrevibacter millerae, is essential for coenzyme M biosynthesis, highlighting its significance in methanogen metabolism and potential in methane emission control (Zhang et al., 2017).
Metabolic Pathways in Marine and Soil Bacteria
- Role in Sulfoquinovose Degradation : Bacteria like Pseudomonas putida SQ1 and Klebsiella oxytoca TauN1 degrade sulfoquinovose to sulfolactate, showing sulfolactate's role in the sulfur cycle and potential environmental impacts (Denger et al., 2012).
- Rhizobium leguminosarum's Sulfoglycolytic Pathway : This pathway involves sulfolactate as a metabolic end product, indicating its significance in bacterial sulfur mobilization in soil (Li et al., 2019).
Industrial Applications
- Catalysis : Silica-supported catalysts involving sulfolactate derivatives show potential in industrial hydrogenation processes, demonstrating its utility in chemical synthesis (Barbaro et al., 2006).
properties
Product Name |
(R)-3-sulfolactate |
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Molecular Formula |
C3H4O6S-2 |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H6O6S/c4-2(3(5)6)1-10(7,8)9/h2,4H,1H2,(H,5,6)(H,7,8,9)/p-2/t2-/m0/s1 |
InChI Key |
CQQGIWJSICOUON-REOHCLBHSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)S(=O)(=O)[O-] |
Canonical SMILES |
C(C(C(=O)[O-])O)S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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